ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate is an organic compound with complex molecular architecture, boasting a multi-ring structure and various functional groups. It holds potential in multiple scientific domains due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate typically involves a series of organic reactions:
Initial Condensation: : Beginning with the formation of 8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H), followed by intermediate steps to introduce the acetamido group.
Esterification: : Final steps include the esterification with ethyl groups to form the benzoate.
Industrial Production Methods
In industrial settings, the production may involve scalable methodologies like batch reactions under controlled temperature and pressure, with purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, particularly at the methoxy and benzoate groups.
Reduction: : The nitro or carbonyl groups can be selectively reduced.
Substitution: : Electrophilic and nucleophilic substitutions, often at the benzene ring and nitrogen-containing moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen with palladium catalyst.
Solvents and Catalysts: : Dichloromethane, ethanol, strong acids or bases as catalysts.
Major Products
Oxidation can yield carboxylic acids, while reduction might produce alcohol derivatives. Substitution reactions could result in varied derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.
Biology
Studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine
Possible applications in drug development due to its multi-functional groups, which could interact with various biological targets.
Industry
Its unique properties are explored in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
Molecular Targets
The compound can interact with enzymes, altering their activity. It may also bind to receptors, modulating cellular responses.
Pathways Involved
Mechanisms often involve inhibition or activation of enzyme pathways, impacting processes like cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Ethyl 4-(2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate stands out due to its specific ring structure and functional groups.
Similar Compounds
Ethyl 2-(2-(4-(dimethylamino)phenyl)-2-oxoethyl)-4-oxobutanoate: : Similar ester functional groups.
2-Phenyl-1,2-benzothiazine 1,1-dioxide: : Comparable ring structures but different functional groups.
Methyl 4-(2-(8-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamido)benzoate: : Similar functional groups with minor structural differences.
Properties
IUPAC Name |
ethyl 4-[[2-(8-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-3-32-24(30)15-4-6-16(7-5-15)25-22(28)14-27-11-10-21-19(13-27)23(29)18-12-17(31-2)8-9-20(18)26-21/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGHNEPXOAGCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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